molecular formula C9H10Sn B14484164 Triethynyl(propan-2-yl)stannane CAS No. 65886-45-5

Triethynyl(propan-2-yl)stannane

Cat. No.: B14484164
CAS No.: 65886-45-5
M. Wt: 236.89 g/mol
InChI Key: XBUWANOIIHCDME-UHFFFAOYSA-N
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Description

Triethynyl(propan-2-yl)stannane: is an organotin compound characterized by the presence of three ethynyl groups and a propan-2-yl group attached to a tin atom. Organotin compounds are known for their diverse applications in organic synthesis, catalysis, and materials science due to their unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: Triethynyl(propan-2-yl)stannane can be synthesized through various methods, including:

Industrial Production Methods: Industrial production of this compound typically involves large-scale Stille coupling reactions due to their efficiency and scalability. The reaction conditions are optimized to ensure high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

    Oxidation: Oxidized tin compounds.

    Reduction: Reduced tin compounds.

    Substitution: Substituted organotin compounds.

Mechanism of Action

The mechanism of action of triethynyl(propan-2-yl)stannane involves its ability to form strong bonds with carbon atoms, facilitating various chemical reactions. The tin atom in the compound can act as a Lewis acid, accepting electron pairs from nucleophiles and promoting bond formation . This property is particularly useful in catalysis and organic synthesis.

Comparison with Similar Compounds

Uniqueness: Triethynyl(propan-2-yl)stannane is unique due to the presence of ethynyl groups, which provide distinct reactivity and enable the formation of strong carbon-tin bonds. This makes it particularly valuable in organic synthesis and materials science .

Properties

CAS No.

65886-45-5

Molecular Formula

C9H10Sn

Molecular Weight

236.89 g/mol

IUPAC Name

triethynyl(propan-2-yl)stannane

InChI

InChI=1S/C3H7.3C2H.Sn/c1-3-2;3*1-2;/h3H,1-2H3;3*1H;

InChI Key

XBUWANOIIHCDME-UHFFFAOYSA-N

Canonical SMILES

CC(C)[Sn](C#C)(C#C)C#C

Origin of Product

United States

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